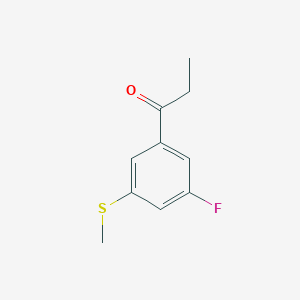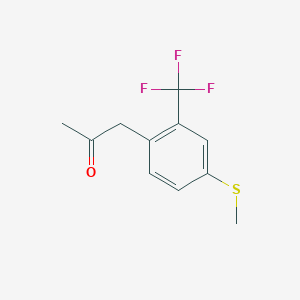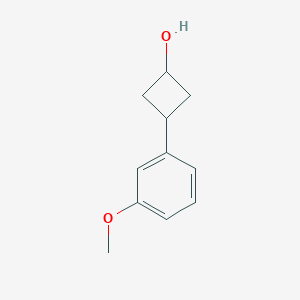
6-Bromo-2,2-dimethylchroman-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is a chemical compound that belongs to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a formyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde typically involves the bromination of 2,2-dimethylchroman-4-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction conditions. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylchroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylchroman-4-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2-dimethylchroman-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The presence of the bromine atom and the formyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the formyl group.
2,2-Dimethylchroman-4-carbaldehyde: Similar structure but lacks the bromine atom.
6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
JSIRSHPTXDIQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)


![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)







![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)
